![molecular formula C8H11Cl2N5 B7766990 [N'-[N'-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7766990.png)
[N'-[N'-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[N’-[N’-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is a chemical compound that belongs to the class of carbamimidoyl derivatives This compound is characterized by the presence of a 2-chlorophenyl group attached to a carbamimidoyl moiety, which is further linked to another carbamimidoyl group The chloride ion is associated with the azanium cation, forming a salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [N’-[N’-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride typically involves the reaction of 2-chloroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
化学反応の分析
Types of Reactions
[N’-[N’-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
[N’-[N’-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamimidoyl derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and intermediates for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of [N’-[N’-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death.
類似化合物との比較
Similar Compounds
- N-(2-chlorophenyl)carbamimidoyl chloride
- N-(4-chlorophenyl)carbamimidoyl chloride
- N-(2,4-dichlorophenyl)carbamimidoyl chloride
Uniqueness
[N’-[N’-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is unique due to its dual carbamimidoyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
[N'-[N'-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAQGQJGFPOSRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N=C([NH3+])N)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C(N)N=C([NH3+])N)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
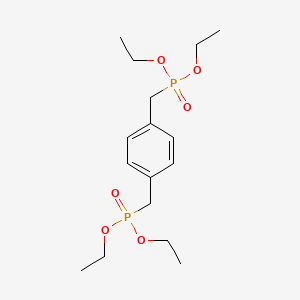
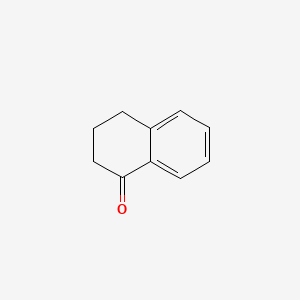
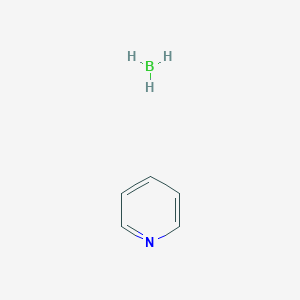
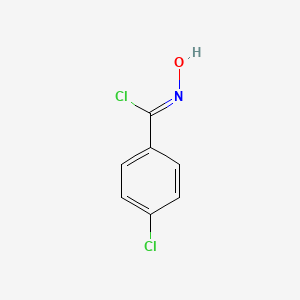
![Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B7766962.png)
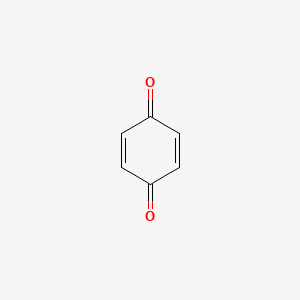
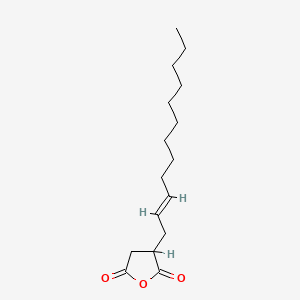
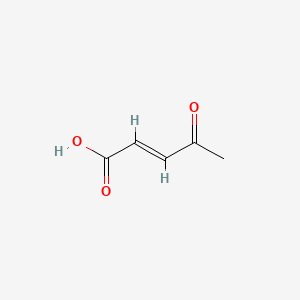

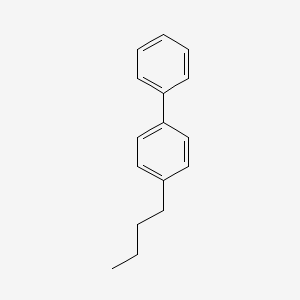
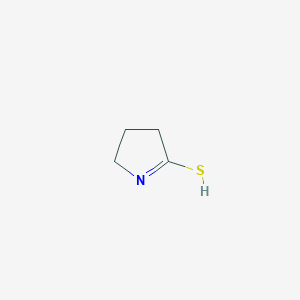


![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B7767027.png)
